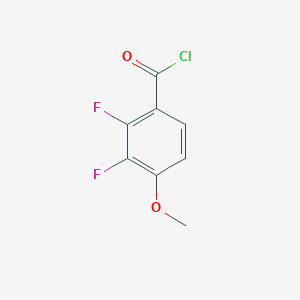

2,3-Difluoro-4-methoxybenzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

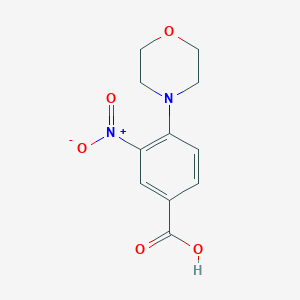

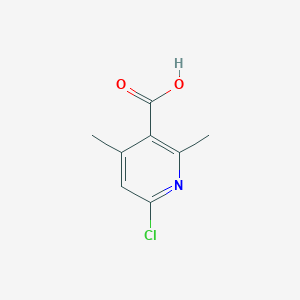

“2,3-Difluoro-4-methoxybenzoyl chloride” is a chemical compound with the molecular formula C8H5ClF2O2 . It has a molecular weight of 206.58 .

Molecular Structure Analysis

The InChI code for “2,3-Difluoro-4-methoxybenzoyl chloride” is1S/C8H5ClF2O2/c1-13-5-3-2-4 (8 (9)12)6 (10)7 (5)11/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

“2,3-Difluoro-4-methoxybenzoyl chloride” is a solid at ambient temperature .Scientific Research Applications

Synthesis Applications

- Domino Friedel-Crafts Acylation/Annulation: A synthesis method involving domino intermolecular Friedel-Crafts acylation and intramolecular vinyl carbocation trapping to create 2,3-disubstituted chromen-4-one derivatives from alkynes and 2-methoxybenzoyl chlorides, including 2,3-Difluoro-4-methoxybenzoyl chloride, is reported (Bam & Chalifoux, 2018).

Chemical Reaction Studies

- Reactivity in Microemulsions: A study on the solvolysis of different benzoyl halides in microemulsions, including 4-methoxybenzoyl chloride, highlights how changes in water's electrophilic and nucleophilic properties affect reaction rates (Fernández, García‐Río, Godoy, & Leis, 2003).

- Fries Rearrangement: Research on the Fries rearrangement of fluorophenyl acetates, including the synthesis of 3-fluoro-4-methoxybenzoyl chloride, showcases scalable methods for producing key fluoro building blocks (Yerande et al., 2014).

Pharmaceutical and Biochemical Applications

- Derivatization of Hydroxyl and Amino Compounds: The use of 3-(2-phthalimidyl)-4-methoxybenzoyl chloride as a fluorescent derivatization reagent for hydroxyl and amino compounds in chromatography is detailed (Tsuruta & Kohashi, 1987).

- Synthesis of Chromones and 4-Hydroxyquinolines: Research indicates the synthesis of chromones and 4-hydroxyquinolines using reactions of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-methoxybenzoyl chlorides (Rahn et al., 2009).

Material Science Applications

- Liquid Crystal Optical Properties: A study exploring the optical properties of difluoro substituted-4-(2'-(or 3'-) fluorophenylazo)-2-(or3-) fluoro phenyl-4″-dodecyloxybenzoates, including the impact of fluorine orientation, has implications for material science (Zaki, Ahmed, & Hagar, 2018).

Analytical Chemistry Applications

- Fluorescent Derivatives for RNA Imaging: Research on DFHBI derivatives, including methoxy-substituted molecules, for illuminating RNA aptamers in analytical chemistry applications is significant (Santra et al., 2019).

Safety and Hazards

properties

IUPAC Name |

2,3-difluoro-4-methoxybenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-5-3-2-4(8(9)12)6(10)7(5)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDHNNWJECFTJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)Cl)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-methoxybenzoyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1364358.png)

![2-[(2-{4-[(Cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364364.png)

![2-[[2-[(2-Carboxycyclohexanecarbonyl)amino]cyclohexyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364370.png)

![Methyl 2-(benzoylamino)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1364374.png)

![2-({4-[4-({[2-Carboxycyclohexyl]carbonyl}amino)phenoxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364397.png)

![2,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364406.png)